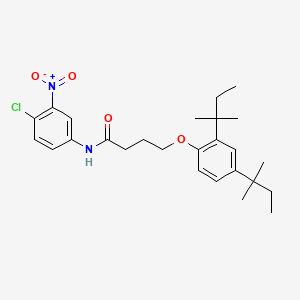

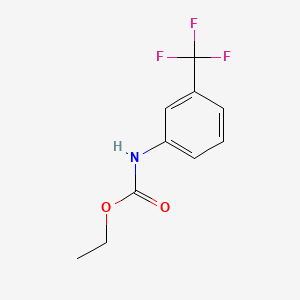

Ethyl m-trifluoromethylcarbanilate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

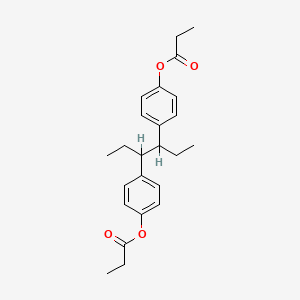

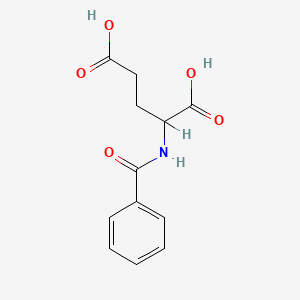

Ethyl m-trifluoromethylcarbanilate, also known as EFMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. EFMC is a unique molecule that contains a trifluoromethyl group, which is a highly desirable feature in many pharmaceutical compounds due to its ability to enhance the potency and selectivity of drugs.

Wissenschaftliche Forschungsanwendungen

Applications in Material Science and Technology

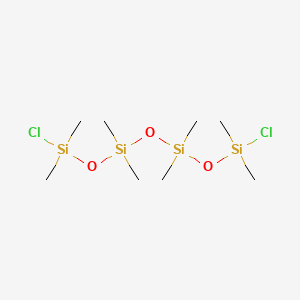

Ethyl m-trifluoromethylcarbanilate, along with similar trifluoromethylated compounds, finds applications in material science. For instance, in the fabrication of superhydrophobic and oleophobic surfaces, fluorinated chemicals play a crucial role. A study demonstrates that silica nanoparticles modified by silanes and fluorinated chemicals can create surfaces with enhanced hydrophobicity and oleophobicity (Cai et al., 2018).

Role in Organic Synthesis and Chemistry

The trifluoromethyl group, a characteristic of ethyl m-trifluoromethylcarbanilate, is significant in organic chemistry due to its influence on the properties of molecules. A study elaborates on the synthetic applications of alpha-trifluoromethyl carbanions and their importance in developing methodologies for trifluoromethylation (Uneyama et al., 2008). Additionally, the versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate in synthesizing a range of trifluoromethyl heterocycles highlights the relevance of such compounds in diverse chemical syntheses (Honey et al., 2012).

Biomedical Applications

In the biomedical field, trifluoroethylester-functionalized compounds, akin to ethyl m-trifluoromethylcarbanilate, are utilized for developing diagnostic tools and drug delivery systems. For instance, a trifluoroethylester-terminal poly(ethylene glycol) (PEG) silane was synthesized for use in magnetic resonance imaging (MRI) and drug delivery, illustrating the compound's potential in biomedical applications (Kohler et al., 2004).

Environmental Sustainability and Green Chemistry

Ethyl m-trifluoromethylcarbanilate's related compounds are also pivotal in advancing sustainable practices in chemical production. A study describes the use of trifluoromethane, a byproduct in polytetrafluoroethylene manufacture, for creating valuable fluorinated compounds, showcasing an approach towards environmental sustainability (Musio et al., 2018).

Electrochemistry and Energy Storage

In the domain of electrochemistry and energy storage, fluorinated compounds similar to ethyl m-trifluoromethylcarbanilate are explored for their potential in enhancing the performance of lithium-ion batteries. For example, ethyl-(2,2,2-trifluoroethyl) carbonate was investigated as a solvent component in high-voltage electrolytes for lithium-ion batteries, emphasizing the role of such compounds in improving energy storage technologies (Zheng et al., 2020).

Eigenschaften

IUPAC Name |

ethyl N-[3-(trifluoromethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-2-16-9(15)14-8-5-3-4-7(6-8)10(11,12)13/h3-6H,2H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUYMIHQAGLXJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC(=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178123 |

Source

|

| Record name | Ethyl m-trifluoromethylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl m-trifluoromethylcarbanilate | |

CAS RN |

2354-93-0 |

Source

|

| Record name | Ethyl m-trifluoromethylcarbanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002354930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC51605 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl m-trifluoromethylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.